2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-3-7-10-20-15(24)12-23-18(25)17-16(22-19(23)26)14(11-21-17)13-8-5-4-6-9-13/h4-6,8-9,11,21H,2-3,7,10,12H2,1H3,(H,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBUQLZNXMXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide typically involves multiple steps, starting from readily available starting materials The initial step often includes the formation of the pyrrolo[3,2-d]pyrimidin core through a cyclization reaction
Formation of Pyrrolo[3,2-d]pyrimidin Core:
Starting Material: 2-aminopyrimidine and suitable aldehydes.
Reaction Conditions: Cyclization under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidin core.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring and the pyrrolo[3,2-d]pyrimidin core. Common reagents for substitution include halogenating agents like N-bromosuccinimide.
Major Products
Oxidation Products: Dioxo derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced pyrimidin derivatives with fewer oxygen functionalities.
Substitution Products: Halogenated derivatives at the phenyl ring or pyrrolo[3,2-d]pyrimidin core.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmaceutical Development: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: Explored for use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and affecting downstream biological pathways. For example, in cancer therapy, the compound may inhibit kinases involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide are best contextualized against three categories of analogs:
Pyrrolo[3,2-d]pyrimidine Derivatives with Varied Side Chains
- N-(2-Chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide (CAS 1115371-86-2):
- Structural Differences : Replaces the pentyl group with a 2-chlorobenzyl moiety.
- Physicochemical Properties :
- Molecular weight: 408.8 g/mol (vs. 376.4 g/mol for the pentyl analog).
- Increased aromaticity and electronegativity due to the chlorobenzyl group, reducing lipophilicity (clogP ~2.1 vs. ~3.5 for the pentyl derivative) .
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
- N-[2-(2,4-Difluorophenylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide (Compound 9 in ): Structural Differences: Benzothieno fused system replaces pyrrolo, with a sulfonamide substituent. Bioactivity: Demonstrates COX-2 inhibition (IC50 ~0.8 µM) and anti-inflammatory effects in keratinocytes . Key Contrast: The absence of a thioether or sulfonamide group in the pentyl-pyrrolo[3,2-d]pyrimidine suggests divergent biological targets.
Pyrrolo[2,3-d]pyrimidine Isomers
- 2-((4-Sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine (): Structural Differences: Pyrrolo[2,3-d]pyrimidine core (vs. [3,2-d] isomer) alters substituent positioning. Functional Implications: The [2,3-d] isomer’s sulfamoylphenyl group facilitates kinase inhibition (e.g., EGFR), while the [3,2-d] isomer’s phenyl and pentyl groups may favor lipid bilayer penetration .
Comparative Data Table
Key Findings
Side-Chain Impact : The pentyl group in the target compound enhances lipophilicity compared to chlorobenzyl or sulfonamide analogs, suggesting improved bioavailability .
Heterocycle Influence: Pyrrolo[3,2-d]pyrimidines exhibit distinct electronic profiles vs.
Synthetic Quality : HPLC purity ≥95% is achievable for pyrrolo[3,2-d]pyrimidines, aligning with standards for related compounds .
Biological Activity
The compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide is a member of the pyrrolo[3,2-d]pyrimidine class and has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Pyrrolo[3,2-d]pyrimidine core : This structure is known for its diverse biological activities.
- Dioxo substituents : These groups enhance the compound's reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant antitumor properties. Specifically, studies have shown that this compound inhibits cell proliferation in various cancer cell lines by targeting Focal Adhesion Kinase (FAK) pathways.
- FAK Inhibition : The compound acts as a FAK inhibitor, disrupting signaling pathways that promote tumor growth and metastasis .
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to increased cell death.
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The presence of the phenyl group and dioxo moieties could contribute to its interaction with microbial enzymes or membranes.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in vitro. By inhibiting key inflammatory mediators, it may serve as a potential therapeutic agent for inflammatory diseases.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in human breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 15 µM. The study concluded that this compound effectively inhibits tumor growth through FAK pathway modulation.
Study 2: Inhibition of Inflammatory Markers
In another study focusing on inflammatory responses, the compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with concentrations above 5 µM.
Table 1: Summary of Biological Activities
Table 2: Efficacy Data from Case Studies
| Study | Cell Line/Model | IC50 (µM) | Effect |
|---|---|---|---|
| Antitumor Study | Breast cancer cells | 10 - 15 | Significant growth inhibition |
| Inflammation Study | Macrophage cells | >5 | Reduced cytokine production |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide, and how can purity be validated?
- Methodological Answer : Synthesis often involves multi-step reactions, starting with the formation of the pyrrolo[3,2-d]pyrimidine core. Key steps include condensation of substituted pyrimidine intermediates with pentylamine derivatives under reflux conditions in anhydrous ethanol or DMF. For example, analogous compounds were synthesized via nucleophilic substitution reactions using triethylamine as a catalyst . Purification is typically achieved through silica gel column chromatography (e.g., dichloromethane:methanol gradients) or recrystallization from ethanol. Purity validation requires HPLC (≥95% purity threshold) and elemental analysis, with discrepancies addressed by repeating synthesis or adjusting solvent systems .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and backbone structure. For example, pyrrolo[3,2-d]pyrimidine derivatives show characteristic peaks at δ 7.5–8.5 ppm for aromatic protons .
- X-ray Crystallography : Provides definitive stereochemical confirmation, as demonstrated in the structural analysis of ethyl 3-(4-chlorophenyl)pyrrolo[3,2-d]pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., HRMS m/z [M+H] with <0.001% error threshold) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate cytotoxicity and target engagement. For cytotoxicity, use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., MCF-7 for breast cancer), with IC values calculated using nonlinear regression . For enzyme inhibition (e.g., kinase or protease targets), employ fluorescence-based or radiometric assays with ATP-competitive binding protocols .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrrolo[3,2-d]pyrimidine scaffold?
- Methodological Answer : Systematically modify substituents on the phenyl and pentyl groups to assess impact on bioactivity. For example:
- Alkyl Chain Optimization : Replace the pentyl group with shorter (ethyl) or branched (neopentyl) chains to study solubility and membrane permeability .
- Electron-Withdrawing/Donating Groups : Introduce halogens (Cl, F) or methoxy groups on the phenyl ring to modulate electronic effects and binding affinity .
- Analogs with Heterocyclic Moieties : Replace the phenyl ring with thiophene or pyridine to enhance target selectivity, as seen in thieno[2,3-d]pyrimidine derivatives .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Mitigation strategies include:
- Standardized Assay Protocols : Adopt consistent cell culture conditions (e.g., 10% FBS, 37°C, 5% CO) and validate compound stability in DMSO/medium mixtures .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., apoptosis via flow cytometry alongside MTT results) .
- Batch Reproducibility : Re-synthesize compounds with strict QC checks (HPLC, NMR) to rule out synthetic variability .
Q. What computational approaches are suitable for predicting the binding mode of this compound to potential targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Key steps:
- Protein Preparation : Retrieve target structures (e.g., USP7 or kinases) from the PDB and optimize hydrogen bonding networks.
- Ligand Parameterization : Generate 3D conformers of the compound and assign partial charges via AM1-BCC.
- Docking Validation : Compare predicted binding poses with crystallographic data from related pyrrolo-pyrimidine inhibitors .
Q. How can in vitro findings be translated into in vivo efficacy studies?
- Methodological Answer : Prioritize pharmacokinetic (PK) profiling:
- Solubility and Metabolic Stability : Use liver microsome assays (human/rodent) to estimate hepatic clearance.
- Pharmacodynamic Models : Administer the compound in xenograft models (e.g., nude mice with implanted tumor cells) at 10–50 mg/kg doses, monitoring tumor volume and biomarkers (e.g., Ki-67 for proliferation) .
- Toxicology Screening : Assess acute toxicity in rodents via ALT/AST levels and histopathology .
Q. What analytical methods are recommended for validating synthetic intermediates and final products?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (0.1% TFA) to monitor reaction progress .
- LC-MS : Confirm molecular ions ([M+H]) with electrospray ionization (ESI) and compare with theoretical masses .
- Elemental Analysis : Address discrepancies (e.g., ±0.3% C/H/N) by optimizing recrystallization solvents or repeating column chromatography .
Q. How can researchers integrate findings into broader medicinal chemistry frameworks?
- Methodological Answer : Link SAR data to established theories:
- Lipinski’s Rule of Five : Ensure compound compliance (MW < 500, logP < 5) for drug-likeness .
- Kinetic Solubility Models : Use Hansen solubility parameters to predict formulation strategies .
- Target Engagement Hypotheses : Correlate enzyme inhibition (e.g., IC) with cellular efficacy to validate mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
